molecular formula C74H114N20O17 B1142083 Myelin Basic Protein (87-99) CAS No. 118506-26-6

Myelin Basic Protein (87-99)

Numéro de catalogue: B1142083
Numéro CAS: 118506-26-6
Poids moléculaire: 1555.82
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myelin basic protein (MBP) is a small, highly conserved, phospho-glycoprotein found in the myelin sheath of neurons in the central and peripheral nervous systems. It is a major component of the myelin sheath, which insulates and protects axons, allowing for fast conduction of nerve impulses. Myelin basic protein is involved in a number of physiological and biochemical processes, including regulation of axonal growth, myelin sheath formation, and maintenance of the myelin sheath integrity. It has also been found to be involved in the regulation of synaptic transmission, the formation of synapses, and the development of neural networks.

Applications De Recherche Scientifique

  • Tselios et al. (2002) investigated cyclic analogues of the MBP 87-99 peptide, which are altered peptide ligands (APLs). They found that these analogues could inhibit EAE in Lewis rats, reduce inflammation in the spinal cord, and induce proliferation of human peripheral blood T-cells, suggesting potential for treating MS (Tselios et al., 2002).

  • Bielekova et al. (2000) conducted a phase II clinical trial with an APL derived from the MBP peptide (a.a. 83–99) for MS immunotherapy. They documented poor tolerance at the tested dose, but their study revealed the encephalitogenic potential of the MBP peptide in a subgroup of patients, indicating important considerations for specific immunotherapies (Bielekova et al., 2000).

  • Martin et al. (1991) studied the T cell response to MBP in MS patients and found that a peptide with the same core sequence, amino acids 89-99, was recognized in conjunction with different HLA-DR molecules. This response was linked to MS pathogenesis, suggesting implications in therapeutic strategies for the disease (Martin et al., 1991).

  • Fraser and Deber (1985) examined the proline-rich region of MBP, which includes a segment of the peptide 87-99. They suggested a role for this region in protein folding and maintenance of tertiary structure, which could be relevant to understanding myelin integrity and the development of MS (Fraser & Deber, 1985).

  • Sun et al. (1992) demonstrated that T cell lines specific for MBP 87-99 are encephalitogenic in Lewis rats, providing insights into the autoimmune response in EAE and potentially MS (Sun et al., 1992).

  • Carnegie (1971) discussed the encephalitogenic determinants of MBP from human brain, providing foundational knowledge of MBP's role in the central nervous system and its potential implications in MS (Carnegie, 1971).

Mécanisme D'action

Target of Action

Myelin Basic Protein (MBP) (87-99) is an encephalitogenic peptide that primarily targets T cells in the central nervous system (CNS) . It induces basic protein-specific T cell proliferation . The primary role of these T cells is to mediate immune responses, and their proliferation can lead to an increase in immune activity within the CNS .

Mode of Action

MBP (87-99) interacts with its targets, the T cells, causing a Th1 polarization in peripheral blood mononuclear cells . This means that it promotes the differentiation of T cells into Th1 cells, a subset of T cells that play a crucial role in cellular immunity . This interaction and the resulting changes can have significant implications in conditions like multiple sclerosis (MS), where immune responses within the CNS are altered .

Biochemical Pathways

The interaction of MBP (87-99) with T cells affects the immune response pathways within the CNS . The peptide’s ability to induce T cell proliferation and Th1 polarization suggests that it can influence the balance of immune cells in the CNS, potentially exacerbating inflammatory responses . This can affect downstream effects such as the activation of other immune cells, production of cytokines, and ultimately, the integrity of the myelin sheath .

Result of Action

The action of MBP (87-99) leads to molecular and cellular effects that are primarily observed in the immune response within the CNS . By promoting T cell proliferation and Th1 polarization, it can enhance immune activity, potentially leading to increased inflammation and damage to the myelin sheath in conditions like MS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MBP (87-99). For instance, the presence of other immune cells, the state of the immune system, and the health status of the CNS can all impact how effectively MBP (87-99) can induce T cell proliferation and Th1 polarization . Additionally, factors such as pH and temperature can affect the stability of the peptide, potentially influencing its activity .

Safety and Hazards

When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .

Orientations Futures

While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .

Analyse Biochimique

Biochemical Properties

Myelin Basic Protein (87-99) is known for its role in inducing T cell proliferation and Th1 polarization in the central nervous system. It interacts with several protein kinases, including MAPK, PKA, calmodulin-dependent protein kinase, PKC, and phosphorylase kinase, serving as a substrate for phosphorylation . These interactions are crucial for the modulation of immune responses and the maintenance of myelin integrity.

Cellular Effects

Myelin Basic Protein (87-99) has profound effects on various cell types, particularly immune cells. It induces T cell proliferation and Th1 polarization, which are critical for the immune response in multiple sclerosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by interacting with peripheral blood mononuclear cells and promoting a Th1 response .

Molecular Mechanism

At the molecular level, Myelin Basic Protein (87-99) exerts its effects through binding interactions with T cell receptors and major histocompatibility complex molecules. This binding leads to the activation of encephalitogenic T cells, which are implicated in the pathogenesis of multiple sclerosis . The peptide also modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myelin Basic Protein (87-99) can vary over time. The peptide is stable when stored at -20°C and can induce sustained immune responses when administered in vivo . Long-term studies have shown that it can produce prolonged antidepressant-like effects and modulate immune responses over extended periods .

Dosage Effects in Animal Models

The effects of Myelin Basic Protein (87-99) in animal models are dose-dependent. Higher doses can induce experimental autoimmune encephalomyelitis, a model for multiple sclerosis, while lower doses may have therapeutic effects . Toxic or adverse effects at high doses include exacerbation of autoimmune responses and potential neurotoxicity .

Metabolic Pathways

Myelin Basic Protein (87-99) is involved in metabolic pathways related to immune responses and myelin maintenance. It interacts with enzymes and cofactors that modulate phosphorylation and other post-translational modifications . These interactions are essential for its role in immune regulation and myelin integrity.

Transport and Distribution

Within cells, Myelin Basic Protein (87-99) is transported and distributed through interactions with RNA transport signals and localization regions in its mRNA . These elements ensure that the peptide is localized to the myelin compartment, where it can exert its effects on myelin maintenance and immune responses .

Subcellular Localization

Myelin Basic Protein (87-99) is primarily localized in the myelin sheath, where it plays a critical role in maintaining myelin integrity . It is directed to specific compartments within the cell through targeting signals and post-translational modifications, ensuring its proper function in myelin maintenance and immune regulation .

Propriétés

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZRUKIAIQNAZ-SAKFXWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Myelin Basic Protein (87-99) interact with the immune system, and what are the downstream effects of modifying its structure?

A: Myelin Basic Protein (87-99) (MBP87–99) is an immunodominant peptide epitope, meaning it is a primary target for the immune system in the context of autoimmune diseases like multiple sclerosis (MS) [, ]. In MS, the body's immune system mistakenly attacks myelin, a fatty substance that insulates nerve fibers, leading to a range of neurological symptoms. MBP87–99, when presented by major histocompatibility complex (MHC) molecules, can activate T cells, specifically T helper 1 (Th1) cells, that drive the inflammatory response against myelin [].

Q2: How does cyclization of Myelin Basic Protein (87-99) analogues impact their efficacy in preventing experimental autoimmune encephalomyelitis (EAE)?

A: Research indicates that cyclizing Myelin Basic Protein (87-99) analogues, specifically those with substitutions at positions 91 and/or 96, can significantly enhance their ability to prevent experimental autoimmune encephalomyelitis (EAE) in Lewis rats []. EAE is an animal model used to study MS, as it mimics the autoimmune response and neurological damage observed in the human disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.